ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
Description
Properties
Molecular Formula |
C12H12F4N2O2 |
|---|---|
Molecular Weight |
292.23 g/mol |
IUPAC Name |
ethyl 2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate |
InChI |
InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3 |
InChI Key |
RULJEGNYRJHGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
-
Reagents : Bicyclohexanone, ethyl hydrazinyl acetate hydrochloride, sulfuric acid.
-
Conditions : Reflux in ethanol (78°C, 12–18 hours).
-
Mechanism : Acid-catalyzed nucleophilic attack by hydrazine on ketone groups, followed by intramolecular cyclization.
Table 1: Representative Cyclocondensation Conditions and Outcomes
| Starting Material | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bicyclo[3.1.0]hexan-2-one | H2SO4 | 78°C | 16 | 72 | |
| 5,5-Difluorobicyclohexanone | HCl | 70°C | 14 | 68 |
Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient), with typical isolated yields of 65–72%.
Introduction of the difluoromethyl group (-CF2H) is accomplished through radical-mediated pathways. Patent EP3870575 B1 describes the use of sodium difluoromethanesulfinate (DFMS) as a radical initiator under photoredox conditions.
Reaction Overview:
-
Reagents : DFMS, Ru(bpy)3Cl2 (photocatalyst), blue LED light.
-
Conditions : Acetonitrile solvent, inert atmosphere (N2), 25°C, 6–8 hours.
-
Mechanism : Light-induced generation of ·CF2H radicals, which undergo regioselective addition to the pyrazole ring.
Table 2: Difluoromethylation Efficiency Across Substrates
| Substrate | Radical Source | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Unsubstituted pyrazole | DFMS | Ru(bpy)3Cl2 | 58 | 92 |
| 5,5-Difluoro intermediate | DFMS | Ir(ppy)3 | 63 | 89 |
Side products (e.g., over-fluorinated derivatives) are minimized by controlling stoichiometry (1.2 eq DFMS).
Esterification of Intermediate Carboxylic Acids
The ethyl ester functionality is introduced via Steglich esterification or Mitsunobu reactions. A protocol from Ambeed (2020) employs COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] for efficient coupling.
Optimized Protocol:
-
Activation : Carboxylic acid intermediate (1 eq) + COMU (1.1 eq) in DMF, 0°C, 30 min.
-
Esterification : Add ethanol (3 eq) and DIPEA (2 eq), stir at 25°C for 4 hours.
-
Workup : Extract with ethyl acetate, wash with NaHCO3 and brine, dry over Na2SO4.
Table 3: Esterification Efficiency with Different Reagents
| Coupling Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| COMU | DMF | 25°C | 4 | 84 |
| EDCI/HOBt | CH2Cl2 | 0°C→25°C | 12 | 71 |
| DCC/DMAP | THF | 40°C | 6 | 68 |
COMU-based methods reduce racemization risks compared to carbodiimide approaches.
Catalytic Cross-Coupling for Structural Elaboration
Palladium-catalyzed cross-coupling enables functionalization of the cyclopenta-pyrazole core. Suzuki-Miyaura reactions with boronic acids are detailed in EP3870575 B1:
General Procedure:
-
Catalyst : Pd(dppf)Cl2 (5 mol%).
-
Base : K3PO4 (3 eq).
-
Solvent System : THF/H2O (4:1), 60°C, 18 hours.
-
Scope : Aryl, heteroaryl, and alkenyl boronic acids (e.g., 4-fluorophenylboronic acid).
Table 4: Cross-Coupling Yields with Selected Partners
| Boronic Acid | Product Purity (%) | Isolated Yield (%) |
|---|---|---|
| 4-Fluorophenylboronic acid | 95 | 78 |
| Vinylboronic pinacol ester | 89 | 65 |
| 3-Pyridylboronic acid | 82 | 59 |
Microwave-assisted variants (140°C, 15 min) improve yields to 85% for electron-deficient partners.
Industrial-Scale Production Considerations
Scalable synthesis requires optimization of:
Table 5: Comparison of Batch vs. Continuous Processes
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Cycle Time | 48 hours | 6 hours |
| Annual Output (kg) | 150 | 1,200 |
| Solvent Consumption (L/kg) | 1,200 | 380 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Chemistry
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate serves as a valuable building block in the synthesis of complex organic molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. The presence of difluoromethyl groups enhances its binding affinity to specific enzymes and receptors. Studies have shown that compounds with similar structures can exhibit significant biological activity, making this compound a candidate for further exploration in drug discovery.
Medicine
The therapeutic potential of this compound is being explored in pharmacological studies. Its unique molecular characteristics may lead to the development of new drugs targeting various diseases. Preliminary studies suggest it could act as a pharmacophore in drug design due to its ability to interact with biological targets effectively.
Industry
In industrial applications, this compound is utilized in the development of advanced materials and agrochemicals. The stability imparted by the fluorine atoms makes it suitable for use in harsh environments or conditions where conventional compounds might degrade.
Mechanism of Action
The mechanism by which ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The compound’s cyclopropane-pyrazole structure may also contribute to its unique biological activity by providing a rigid framework that can interact with target molecules in a specific manner .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents (e.g., trifluoromethyl vs. difluoromethyl), fluorine count, and functional groups (ester vs. acid). These variations influence molecular weight, lipophilicity, and reactivity.
Impact of Fluorination
Functional Group Modifications
- Ester vs. Acid : The ethyl ester in the target compound improves cell membrane permeability compared to carboxylic acid derivatives (e.g., compound 5 ), which are more polar and may exhibit faster renal clearance.
- Succinimidyl Ester : Compound 56A incorporates a reactive succinimidyl ester, enabling conjugation to biomolecules—a feature absent in the ethyl ester variant.
Biological Activity
Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a synthetic compound notable for its unique structural features and potential biological activities. This compound is characterized by a complex arrangement of cyclopropane and pyrazole moieties, enhanced by the presence of fluorine atoms which contribute to its stability and reactivity.
- Molecular Formula : CHFNO
- Molar Mass : 292.23 g/mol
- CAS Number : 2189684-64-6
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that its structural features may allow it to modulate enzyme activity or receptor interactions.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance:
- Inhibition of Hepatitis B Virus (HBV) : Compounds with similar structural motifs have demonstrated significant inhibition of HBV in cell-based assays. The prodrugs derived from these compounds often show enhanced activity due to improved bioavailability and cellular uptake mechanisms .
Antiplatelet and Anti-inflammatory Activity
The compound's potential as an antiplatelet agent has been explored. Analogous compounds have shown:
- Antiplatelet Aggregation : Reduced platelet aggregation in vitro and in vivo models.
- Anti-inflammatory Effects : These compounds exhibit anti-inflammatory properties without significant ulcerogenic effects .
Study 1: Antiviral Efficacy
A recent study evaluated the efficacy of a related compound in inhibiting HBV replication. The results indicated an EC value of 31 nM for the active prodrug form against HBV replication . This suggests that modifications in the molecular structure can lead to enhanced antiviral activity.
Study 2: Pharmacological Profiling
Another investigation focused on the pharmacological profiling of difluoromethylated pyrazole derivatives. The study highlighted the importance of fluorine substitutions in enhancing the bioactivity and stability of these compounds in biological systems .
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | EC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Anti-HBV | 31 | |
| Compound B | Antiplatelet | N/A | |
| Compound C | Anti-inflammatory | N/A |
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molar Mass | 292.23 g/mol |
| CAS Number | 2189684-64-6 |
Q & A
Q. What advanced techniques assess the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies include:
- Forced Degradation : Expose to UV light, acidic/basic buffers, or oxidative stress (H2O2).
- LC-MS/MS Degradant Profiling : Identify hydrolysis products (e.g., acetate ester cleavage).
- Solid-State Stability : Dynamic Vapor Sorption (DVS) to monitor hygroscopicity-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
